molecular formula C18H13N3OS2 B10769113 5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone CAS No. 872573-93-8

5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone

Cat. No.: B10769113
CAS No.: 872573-93-8
M. Wt: 351.4 g/mol
InChI Key: XOLMRFUGOINFDQ-UHFFFAOYSA-N
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Preparation Methods

RO3306 is synthesized through a series of chemical reactions involving the formation of a thiazol-4-one core structure. The synthetic route typically involves the reaction of 2-aminothiazole with a quinoline derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods for RO3306 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

RO3306 primarily undergoes reactions typical of thiazole and quinoline derivatives. These reactions include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RO3306 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

RO3306 is unique in its high selectivity for CDK1 compared to other cyclin-dependent kinases. Similar compounds include:

RO3306’s high selectivity for CDK1 makes it particularly useful for studies focused on the specific role of CDK1 in cell cycle regulation and cancer therapy .

Biological Activity

5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone is a compound that has garnered interest due to its potential biological activities. This compound, characterized by a quinoline and thiophene moiety, is part of a broader class of thiazolone derivatives known for their diverse pharmacological properties. This article examines the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14N2SO\text{C}_{15}\text{H}_{14}\text{N}_2\text{S}\text{O}

This structure features:

  • A quinoline ring, which is often associated with various biological activities.
  • A thiophene ring that enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing quinoline and thiophene derivatives exhibit significant antimicrobial properties. The presence of the thiazolone moiety in this compound suggests potential efficacy against various bacterial strains. A study on related compounds demonstrated inhibition against Gram-positive and Gram-negative bacteria, indicating that this compound may possess similar activity .

The proposed mechanisms of action for quinoline and thiazolone derivatives include:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Antioxidant Activity : Potential to reduce oxidative stress in cells, thereby protecting against cellular damage .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorCytotoxic effects on cancer cell lines
Apoptosis InductionActivation of apoptotic pathways

Case Studies

Several case studies highlight the biological relevance of quinoline and thiophene derivatives:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of a series of thiazole derivatives similar to this compound against common pathogens. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting the compound's potential utility in treating infections .
  • Case Study on Antitumor Properties :
    • In vitro tests were conducted using HepG-2 and A-549 cell lines treated with thiazolone derivatives. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic application .

Properties

CAS No.

872573-93-8

Molecular Formula

C18H13N3OS2

Molecular Weight

351.4 g/mol

IUPAC Name

5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)

InChI Key

XOLMRFUGOINFDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Origin of Product

United States

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